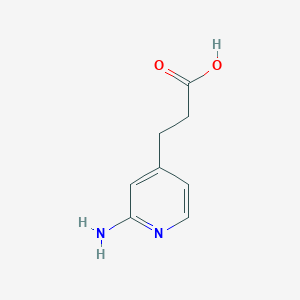

3-(2-Aminopyridin-4-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminopyridin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h3-5H,1-2H2,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBXXLGUCNCWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 2 Aminopyridin 4 Yl Propanoic Acid

Established Synthetic Pathways to the Core Molecular Structure

Established synthetic routes to molecules like 3-(2-Aminopyridin-4-yl)propanoic acid typically involve multi-step sequences. These pathways can be broadly categorized into two approaches: initial formation of a functionalized 2-aminopyridine (B139424) followed by elaboration of the C-4 substituent, or construction of the pyridine (B92270) ring with the C-4 side chain already in place or in a precursor form.

A plausible and commonly employed strategy for the synthesis of 4-substituted 2-aminopyridines involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. researchgate.netnih.gov For instance, a starting material such as a 2-halo-4-cyanopyridine could be envisioned. The cyano group can serve as a precursor to the propanoic acid side chain, and the halogen at the 2-position allows for the introduction of the amino group.

Alternatively, a pathway could commence from a pyridine N-oxide derivative. semanticscholar.orgmorressier.com The N-oxide functionality activates the pyridine ring for regioselective substitution at the C-2 and C-4 positions. This approach can offer mild reaction conditions and high regioselectivity. morressier.com

The synthesis of the 2-aminopyridine core often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile, such as ammonia (B1221849) or an amine, attacks an electron-deficient pyridine ring that is substituted with a good leaving group, typically a halogen, at the 2-position. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen atom. The rate of this reaction is dependent on the nature of the leaving group (I > Br > Cl > F), the nucleophilicity of the amine, and the solvent used.

When employing pyridine N-oxides, the reaction mechanism for introducing an amino group can involve an initial activation of the N-oxide, for example, with a sulfonyl chloride, followed by nucleophilic attack. This strategy can lead to the formation of a 2-substituted pyridine with high regioselectivity. morressier.com

The introduction of the propanoic acid side chain can be achieved through various carbon-carbon bond-forming reactions. If starting from a 4-halopyridine derivative, a palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira reaction followed by reduction and hydrolysis, could be employed. The kinetics of these catalytic reactions are complex and depend on factors such as the catalyst, ligands, solvent, and temperature.

The selection of appropriate precursors and reagents is critical for a successful synthesis. A hypothetical synthetic route could start from 2-chloropyridine. Nitration of 2-chloropyridine-N-oxide can introduce a nitro group at the 4-position. chemicalbook.com The resulting 2-chloro-4-nitropyridine-N-oxide can then be subjected to reactions to introduce the propanoic acid precursor at the 4-position, for instance, via nucleophilic substitution of the nitro group or through a metal-catalyzed cross-coupling reaction after converting the nitro group to a halogen. Subsequently, the chloro group at the 2-position can be substituted by an amino group.

Another approach involves the use of acrylic acid esters as reagents to introduce the propanoic acid side chain. For example, a reaction between a 2-aminopyridine and an acrylic acid ester can lead to the formation of a 3-(pyridin-2-ylamino)propanoic acid derivative. chemicalbook.com A patent describes a method for preparing ethyl 3-(pyridin-2-ylamino)propanoate using 2-aminopyridine and ethyl acrylate (B77674) with trifluoromethanesulfonic acid as a catalyst. google.com While this describes substitution on the amino group, analogous reactivity at the C-4 position of a suitably activated 2-aminopyridine could be explored.

A summary of potential precursor compounds and their roles is presented in the table below.

| Precursor Compound | Role in Synthesis |

| 2-Halopyridine | Substrate for nucleophilic aromatic substitution to introduce the 2-amino group. |

| Pyridine N-oxide | Activates the pyridine ring for regioselective functionalization at the C-2 and C-4 positions. semanticscholar.orgmorressier.com |

| 4-Substituted Pyridine (e.g., 4-cyano, 4-carbaldehyde) | Precursor for the propanoic acid side chain. |

| Acrylic Acid or its Esters | Reagent for introducing the propanoic acid moiety via Michael addition or related reactions. chemicalbook.com |

| Organometallic Reagents | Used in cross-coupling reactions to form the C-C bond for the side chain. |

Advanced Synthetic Strategies and Methodological Innovations

Green chemistry principles can be applied to the synthesis of pyridine derivatives to reduce waste and the use of hazardous substances. rasayanjournal.co.in This includes the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. researchgate.net Solvent-free reactions or the use of greener solvents like water or ionic liquids are also key aspects of green chemistry. researchgate.net

Catalysis plays a crucial role in green synthesis. The use of highly efficient and recyclable catalysts, such as palladium nanoparticles or supported catalysts for cross-coupling reactions, can minimize waste and improve the atom economy of the synthesis. Multicomponent reactions, where three or more reactants are combined in a single step to form the final product, represent a highly efficient and green synthetic strategy. researchgate.netnih.gov

| Green Chemistry Approach | Application in Synthesis |

| Microwave-Assisted Synthesis | Can accelerate reaction rates for steps like nucleophilic aromatic substitution or cross-coupling reactions. researchgate.net |

| Solvent-Free Reactions | Reduces solvent waste and can sometimes improve reaction efficiency. researchgate.net |

| Use of Greener Solvents | Replacement of hazardous organic solvents with water, ethanol, or ionic liquids. rasayanjournal.co.in |

| Catalysis | Employment of efficient and recyclable catalysts to improve atom economy and reduce waste. |

| Multicomponent Reactions | Potentially allows for the one-pot synthesis of the target molecule from simple precursors, increasing efficiency. researchgate.netnih.gov |

Achieving high chemo- and regioselectivity is a major challenge in the synthesis of polysubstituted pyridines. nih.gov In the context of this compound, regioselectivity is crucial when functionalizing the pyridine ring, ensuring that the amino group is introduced at the 2-position and the propanoic acid side chain at the 4-position.

The use of pyridine N-oxides is a well-established strategy to control regioselectivity in the functionalization of pyridines. morressier.com The N-oxide directs nucleophilic attack to the 2- and 4-positions. By carefully choosing the reaction conditions and reagents, it is possible to selectively functionalize one position over the other.

Protecting groups can also be employed to control chemoselectivity. For instance, the amino group of a 2-aminopyridine precursor might need to be protected before carrying out reactions to introduce the side chain at the 4-position to prevent undesired side reactions.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of different positions on the pyridine ring, aiding in the design of regioselective synthetic strategies. mdpi.com

Process Development and Scale-Up Investigations

The transition of a synthetic route from the laboratory to an industrial scale requires careful process development and optimization. Key considerations include the cost and availability of starting materials, the safety of the chemical processes, and the ease of purification of the final product.

Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize the yield and minimize the formation of impurities. The development of robust analytical methods to monitor the progress of the reaction and the purity of the product is also essential.

Furthermore, the choice of equipment and the design of the work-up and purification procedures are critical for a successful scale-up. Crystallization is often the preferred method for purification on a large scale as it can provide a high-purity product in a cost-effective manner.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Aminopyridin 4 Yl Propanoic Acid

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Aminopyridin-4-yl)propanoic acid is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Aromatic Protons: The pyridine (B92270) ring will show characteristic signals in the aromatic region (typically δ 6.0-8.5 ppm). The proton at position 6 (H-6) is expected to be a doublet, coupled to the proton at position 5 (H-5). The proton at position 5 (H-5) would likely appear as a doublet of doublets, being coupled to both H-6 and H-3. The proton at position 3 (H-3) is anticipated to be a singlet or a narrowly split signal.

Propanoic Acid Protons: The two methylene (B1212753) groups of the propanoic acid side chain will appear as triplets in the aliphatic region of the spectrum, typically between δ 2.5 and 3.0 ppm, due to coupling with each other.

Amino and Carboxylic Acid Protons: The protons of the primary amine (-NH₂) and the carboxylic acid (-COOH) groups are expected to appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. For this compound, eight distinct carbon signals are anticipated.

Pyridine Carbons: The five carbons of the pyridine ring will have chemical shifts in the aromatic region (δ 100-160 ppm). The carbon bearing the amino group (C-2) and the carbon attached to the propanoic acid side chain (C-4) will have their chemical shifts influenced by these substituents.

Propanoic Acid Carbons: The carbonyl carbon of the carboxylic acid will appear at a significantly downfield shift (δ 170-180 ppm). docbrown.info The two methylene carbons will be found in the aliphatic region (δ 30-40 ppm). docbrown.info

2D NMR Techniques: To unambiguously assign the proton and carbon signals, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine ring and the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the pyridine ring and the propanoic acid moiety.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Proton | Chemical Shift (δ, ppm) |

| H-3 (Pyridine) | ~6.5-6.7 |

| H-5 (Pyridine) | ~6.7-6.9 |

| H-6 (Pyridine) | ~7.8-8.0 |

| -CH₂- (α to ring) | ~2.8-3.0 |

| -CH₂- (α to COOH) | ~2.6-2.8 |

| -NH₂ | broad |

| -COOH | broad |

Note: These are predicted chemical shifts and may vary depending on the solvent and experimental conditions.

The conformation of the propanoic acid side chain relative to the pyridine ring can be investigated using J-coupling constants and NOESY. The magnitude of the three-bond coupling constants (³J) between the protons of the two methylene groups can provide insight into the dihedral angles and the preferred staggered or eclipsed conformations of the side chain.

A NOESY experiment would reveal through-space correlations between protons that are in close proximity. This could show correlations between the protons of the methylene group adjacent to the pyridine ring and the H-3 and H-5 protons of the ring, providing information about the rotational preference around the C4-Cα bond.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretching bands. docbrown.info

N-H Stretch: The primary amine group would exhibit two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ is expected for the carbonyl group of the carboxylic acid. docbrown.info

C=C and C=N Stretches: The stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. researchgate.net

N-H Bend: The bending vibration of the primary amine would be observed around 1600-1650 cm⁻¹.

C-N Stretch: The stretching vibration for the C-N bond of the aminopyridine is expected around 1250-1350 cm⁻¹. researchgate.net

| Predicted FT-IR Data | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 |

| N-H (Amine) | 3300-3500 |

| C-H (Aromatic/Aliphatic) | 2850-3100 |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=C, C=N (Pyridine Ring) | 1400-1600 |

| N-H (Amine Bend) | 1600-1650 |

| C-N (Amine) | 1250-1350 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The pyridine ring vibrations, especially the ring breathing mode, would be expected to produce a strong and sharp signal in the Raman spectrum. The C-C stretching of the propanoic acid backbone would also be observable.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern. For this compound (C₈H₁₀N₂O₂), the expected molecular weight is approximately 182.19 g/mol .

High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its fragments, providing an exact mass measurement with high accuracy.

| Predicted Mass Spectrometry Data | |

| m/z | Possible Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 137 | [M - COOH]⁺ |

| 107 | [Fragment from cleavage of the pyridine ring and side chain] |

Note: The fragmentation pattern can be complex and is highly dependent on the ionization method used.

Elemental Analysis for Stoichiometric Composition Verification

Experimental data from elemental analysis for this compound are not available in the reviewed scientific literature. This analysis is crucial for confirming the empirical formula of a synthesized compound by determining the percentage composition of elements (carbon, hydrogen, nitrogen, etc.). The theoretical elemental composition of this compound (C₈H₁₀N₂O₂) is:

Carbon (C): 57.82%

Hydrogen (H): 6.07%

Nitrogen (N): 16.86%

Oxygen (O): 19.26%

Without experimental data, a comparison to verify the purity and stoichiometric composition of the compound cannot be made.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Crystal Packing Analysis and Intermolecular Interactions

Information regarding the crystal packing and intermolecular interactions of this compound is unavailable due to the absence of a crystal structure determination. Such an analysis would reveal how individual molecules are arranged in the crystal lattice and the nature of the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern the supramolecular architecture. These interactions are fundamental to the physical properties of the solid material.

Computational Chemistry and Theoretical Modeling of 3 2 Aminopyridin 4 Yl Propanoic Acid

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to investigate molecular properties with high accuracy. researchgate.net Methods such as Density Functional Theory (DFT), ab initio Hartree-Fock (HF), and semi-empirical approaches are utilized to model various aspects of molecular behavior. researchgate.net DFT methods, particularly hybrids like B3LYP, have proven to be a reliable and computationally efficient choice for studying aminopyridine derivatives, offering a good balance between accuracy and computational cost for medium-sized molecules. niscpr.res.innih.gov

The first step in the theoretical characterization of 3-(2-Aminopyridin-4-yl)propanoic acid is the determination of its most stable three-dimensional conformation through geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. Using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, allows for the precise calculation of geometric parameters. The optimized geometry reveals critical information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.215 |

| C-O (hydroxyl) | 1.358 | |

| C-N (amino) | 1.372 | |

| C-C (pyridine ring) | 1.395 - 1.401 | |

| C-N (pyridine ring) | 1.334 - 1.345 | |

| C-C (propanoic chain) | 1.530 - 1.538 | |

| Bond Angle (°) | O=C-O (carboxyl) | 123.5 |

| C-C-C (propanoic chain) | 112.8 | |

| C-N-C (pyridine ring) | 117.9 |

| Dihedral Angle (°) | C(ring)-C(chain)-C(chain)-C(carboxyl)| -178.5 |

Note: The data presented in this table is illustrative of typical results from DFT calculations and is intended to represent the expected structural parameters for the molecule.

Vibrational frequency analysis serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the prediction of the molecule's infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be correlated with experimental spectroscopic data to validate the theoretical model. researchgate.net These calculations are crucial for assigning specific vibrational modes to the stretching, bending, and torsional motions of the molecule's functional groups. arxiv.org Techniques like solid-state density functional theory (ss-DFT) can also be used to simulate spectra in the crystalline phase, providing insight into intermolecular interactions. nih.gov

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3570 |

| N-H (Amino Group) | Asymmetric Stretching | 3505 |

| N-H (Amino Group) | Symmetric Stretching | 3410 |

| C-H (Pyridine Ring) | Stretching | 3080 - 3150 |

| C=O (Carboxylic Acid) | Stretching | 1745 |

| C=N, C=C (Pyridine Ring) | Stretching | 1610 - 1550 |

| N-H (Amino Group) | Scissoring | 1630 |

Note: Calculated frequencies are typically scaled by an empirical factor to better match experimental values. The data is representative of theoretical vibrational analysis.

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate intramolecular and intermolecular bonding and interactions. wisc.edu It provides a detailed picture of charge distribution, orbital interactions, and the delocalization of electron density within the molecule. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stability arising from hyperconjugation and charge transfer. The second-order perturbation energy, E(2), associated with these donor-acceptor interactions is a key indicator of the strength of the interaction. mpg.de

For this compound, NBO analysis can reveal significant stabilization from interactions such as the delocalization of the lone pair electrons of the amino group's nitrogen (LP(N)) into the antibonding π* orbitals of the pyridine (B92270) ring.

Table 3: Key Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) from NBO Analysis

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N, amino) | π* (C-C, ring) | 25.8 | π-conjugation, charge delocalization |

| LP (O, carbonyl) | σ* (C-O, carboxyl) | 5.2 | Hyperconjugation |

| σ (C-H, chain) | σ* (C-C, chain) | 2.1 | Hyperconjugation |

Note: The data is illustrative, representing common intramolecular interactions and their typical stabilization energies.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

Analysis of the HOMO and LUMO electron density distributions reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized over the electron-rich amino group and the pyridine ring, while the LUMO is distributed across the pyridine ring and the carboxylic acid group.

Table 4: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Note: These energy values are representative for this class of molecules and are calculated using DFT methods.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape, flexibility, and interactions with its environment (e.g., solvent molecules). mdpi.com For this compound, MD simulations are particularly useful for studying the rotational freedom of the propanoic acid side chain relative to the rigid pyridine ring and for identifying stable, low-energy conformers that may be present in solution. researchgate.net

Prediction of Chemical Reactivity and Thermodynamically Favorable Reaction Pathways

The data derived from computational modeling can be integrated to predict the chemical reactivity of this compound. The HOMO-LUMO analysis identifies the electron-donating (nucleophilic) and electron-accepting (electrophilic) regions of the molecule. Additionally, mapping the molecular electrostatic potential (MEP) onto the electron density surface visually identifies sites prone to electrophilic and nucleophilic attack. Regions of negative potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack (e.g., the amino nitrogen and carbonyl oxygen), while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack (e.g., the hydrogens of the amino and carboxyl groups). This information is crucial for predicting thermodynamically favorable reaction pathways and for understanding the molecule's potential interactions with biological targets.

Chemical Reactivity and Transformation of 3 2 Aminopyridin 4 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety (e.g., esterification, amidation)

The propanoic acid side chain readily undergoes typical carboxylic acid reactions. These transformations are fundamental for creating derivatives with modified solubility, polarity, and biological activity.

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or hydrochloric acid), is a common approach. For more sensitive substrates, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a non-nucleophilic base or using coupling agents. For instance, the esterification of similar propanoic acid derivatives has been achieved using an excess of alcohol in the presence of a catalytic amount of sulfuric acid. nih.gov

Amidation: Amide derivatives are readily prepared by coupling the carboxylic acid with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) to facilitate the reaction and minimize side products. nih.gov These methods are widely used in peptide synthesis and for creating a diverse library of amide-containing compounds from aryl propionic acid precursors. researchgate.net

| Reaction Type | Reagents & Conditions | Product Type | Reference Example |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), cat. H₂SO₄, Reflux | Methyl/Ethyl Ester | Esterification of 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic)acid with methanol and sulfuric acid. nih.gov |

| Amidation | Amine (R-NH₂), DCC, NHS, Dry Acetonitrile, 0 °C to RT | N-Substituted Amide | Synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides using DCC and NHS. nih.gov |

| Hydrazide Formation | Hydrazine (B178648) Hydrate (B1144303), Ethanol, Reflux | Propanehydrazide | Reaction of an ethyl propanoate derivative with hydrazine hydrate in refluxing ethanol. nih.gov |

Transformations of the Pyridine (B92270) Ring System (e.g., electrophilic aromatic substitution, nucleophilic addition)

The pyridine ring in 3-(2-Aminopyridin-4-yl)propanoic acid is electron-rich due to the powerful electron-donating effect of the 2-amino group. This significantly influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (EAS): The 2-amino group is a strong activating group and directs electrophiles to the C3 and C5 positions. Given that the C4 position is already substituted, electrophilic attack is expected to occur preferentially at the C3 and C5 positions. However, the strong acidity required for many EAS reactions can lead to protonation of the ring nitrogen, which deactivates the ring towards substitution. A common strategy to overcome this is to first protect the amino group, for example, as a pivaloylamide. This protected group can direct metallation (e.g., lithiation) to the ortho position (C3), allowing for subsequent reaction with a wide range of electrophiles. acs.orgscispace.com Halogenation of aminopyridines can also occur, with reactions involving bromine or iodine leading to substituted products. acs.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient compared to benzene, making it susceptible to nucleophilic attack, particularly when a good leaving group is present. While the parent compound does not have a leaving group, derivatives could be synthesized to undergo SNAr. For instance, if a halogen were introduced at the C6 position, it could be displaced by various nucleophiles. Furthermore, the pyridine nitrogen can be activated by forming an N-oxide or a pyridinium (B92312) salt, which greatly enhances the ring's susceptibility to nucleophilic attack at the C2 and C6 positions. nih.gov Ruthenium(II) catalysts have also been shown to enable SNAr reactions on aminopyridines by activating the ring through π-coordination. researchgate.net

| Reaction Type | Expected Regioselectivity | Conditions/Strategy | Reference Example |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C3 and C5 positions | Requires protection of the amino group (e.g., as pivaloylamide) followed by ortho-lithiation and reaction with an electrophile. | Ortho-lithiation of 2-(pivaloylamino)pyridine occurs at the C3 position. acs.orgscispace.com |

| Nucleophilic Aromatic Substitution | Requires a leaving group (e.g., Halogen) at C2 or C6 | Activation via N-oxide formation or transition-metal catalysis can facilitate substitution on aminopyridines. | Mild SNAr substitutions on 2-halopyridines are achieved by forming stable N-(1-alkoxyvinyl) pyridinium triflates. nih.gov |

Reactivity of the Amino Functionality

The exocyclic 2-amino group is a primary nucleophile and its reactivity is a dominant feature of the molecule's chemistry. It can readily undergo acylation, alkylation, and other reactions typical of primary aromatic amines.

Acylation: The amino group can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. semanticscholar.org This reaction is often chemoselective for the exocyclic amino group over the ring nitrogen. researchgate.net Catalysts like 4-aminopyridine (B3432731) or 4-(dimethylamino)pyridine can be used to promote these reactions. figshare.com In some cases, N,N-diacylation can occur, especially in the presence of a strong base, but conditions can be controlled to favor mono-acylation. semanticscholar.org

Alkylation: N-alkylation of the amino group is also a common transformation. Reductive amination, using an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is an effective method for mono-alkylation. researchgate.net Direct alkylation with alkyl halides can be complicated by competing alkylation at the more basic pyridine ring nitrogen. Therefore, methods that proceed under milder, chemoselective conditions are preferred. researchgate.netgoogle.com

| Reaction Type | Reagents & Conditions | Product Type | Reference Example |

|---|---|---|---|

| N-Acylation | Acyl chloride or anhydride, Pyridine or Et₃N, CH₂Cl₂ | N-(Pyridin-2-yl)amide | Acylation of 2-aminopyrimidines with benzoyl chlorides. semanticscholar.org |

| N-Monoalkylation | Carboxylic acid, NaBH₄, THF | N-Alkyl-2-aminopyridine | N-monoalkylation of 2-aminopyridines using a carboxylic acid and sodium borohydride. researchgate.net |

| Reaction with Electrophiles | Tropylium salts | N-Substituted aminopyridine | Electrophilic tropylation of 2-aminopyridine (B139424) affords N-(cyclohepta-2,4,6-trien-1-yl)pyridin-2-amine. researchgate.net |

Cyclization and Heterocycle Annulation Reactions

The strategic placement of the amino, pyridine, and carboxylic acid functionalities within the same molecule provides a powerful platform for constructing fused heterocyclic systems through intramolecular cyclization.

Intramolecular Amidation (Lactamization): Under conditions that activate the carboxylic acid (e.g., using coupling agents or converting it to an acyl chloride), intramolecular reaction with the 2-amino group can occur. Depending on the reaction conditions and the flexibility of the propanoic acid chain, this could lead to the formation of a fused, medium-sized lactam ring. For example, related aminobenzo[b]thiophene derivatives have been shown to undergo intramolecular cyclization with acetic anhydride. osi.lv

Pictet-Spengler Type Reactions: While a classic Pictet-Spengler reaction involves an aldehyde, analogous cyclizations can be envisioned. Activation of the propanoic acid side chain could potentially lead to an intramolecular Friedel-Crafts-type acylation at the C3 position of the pyridine ring, followed by cyclization, to form a tricyclic ketone.

Annulation via [2+2+2] Cycloaddition: More complex transformations can build new rings onto the existing pyridine scaffold. For instance, cobalt-catalyzed [2+2+2] cycloaddition reactions have been used to synthesize tricyclic fused 3-aminopyridines from precursors containing ynamide, alkyne, and nitrile functionalities. nih.gov By appropriately modifying the propanoic acid and amino groups of this compound, it could serve as a precursor for similar complex annulation strategies.

| Reaction Type | Key Transformation | Potential Product | Reference Concept |

|---|---|---|---|

| Intramolecular Lactamization | Activation of COOH, followed by attack of the 2-NH₂ group | Fused dihydropyridopyrimidinone derivative | Cyclization of aminothiophene carboxylic acids with acetic anhydride. osi.lv |

| Intramolecular Acylation | Activation of COOH, followed by electrophilic attack on the pyridine C3 position | Tricyclic ketone | Friedel-Crafts acylation principles. |

| Heterocycle Annulation | Conversion to a polyunsaturated precursor for metal-catalyzed cycloaddition | Complex fused tricyclic pyridine system | Cobalt-catalyzed [2+2+2] cycloaddition to form fused 3-aminopyridines. nih.gov |

Coordination Chemistry: Metal Complexes of 3-(2-Aminopyridin-4-yl)propanoic Acid as a Ligand7.1. Synthesis and Advanced Characterization of Metal Complexes 7.2. Elucidation of Ligand Binding Modes and Coordination Geometries 7.3. Spectroscopic and Structural Analysis of Metal-Ligand Interactions 7.4. Influence of Metal Ions on Ligand Conformation and Electronic Properties

Further experimental research and publication on the coordination chemistry of this compound are required before a scientifically rigorous article on this topic can be written.

Biological Target Interaction Mechanisms and Structure Activity Relationship Sar Studies of 3 2 Aminopyridin 4 Yl Propanoic Acid and Its Analogs

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Recognition

Computational methods are powerful tools for predicting and analyzing the interactions between a ligand, such as a 3-(2-Aminopyridin-4-yl)propanoic acid analog, and its biological target at the molecular level. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations provide insights into the stability and dynamic behavior of the ligand-receptor complex over time. tandfonline.comnih.govrsc.org

Molecular docking studies on various 2-aminopyridine (B139424) derivatives have been instrumental in identifying key interactions within the active sites of target proteins. benthamdirect.comnih.gov For instance, in the context of kinase inhibition, docking can reveal crucial hydrogen bonds between the aminopyridine nitrogen or the amino group and residues in the hinge region of the kinase ATP-binding pocket. nih.gov Studies on c-Met kinase inhibitors, for example, identified Tyr1230 and Arg1208 as key residues for binding, with electrostatic and hydrogen bond interactions being vital for activity. nih.gov Similarly, docking of aminopyridine derivatives into the active site of beta-catenin has shown favorable binding energies and interactions. benthamdirect.com

Following docking, MD simulations, often run for durations such as 100 nanoseconds, are employed to assess the stability of the predicted binding pose. tandfonline.comnih.gov These simulations help to understand the dynamic nature of the ligand-protein interactions and can confirm the stability of conformations bound to catalytic sites. nih.gov Binding free energy calculations, such as MM-PBSA (Molecular Mechanics–Poisson Boltzmann Surface Area), can further refine the understanding of the binding affinity by quantifying the contributions of different energy components, like van der Waals and electrostatic interactions. tandfonline.com For example, in studies of Janus kinase 2 (JAK2) inhibitors, MD simulations and MM-PBSA calculations highlighted key residues like Glu930 and Leu932 in the hinge region as being significant for ligand-protein interactions. tandfonline.com

| Target | Key Interacting Residues | Computational Method(s) | Key Findings |

|---|---|---|---|

| JAK2 | Glu930, Leu932, Asp939, Arg980, Asn981, Asp994 | Molecular Docking, MD Simulation, MM-PBSA | H-bonding and van der Waals interactions with hinge region and catalytic site residues are crucial for binding. tandfonline.com |

| c-Met Kinase | Tyr1230, Arg1208 | 3D-QSAR, Molecular Docking, MD Simulation | Electrostatic and hydrogen bond interactions are vital for inhibitory activity. nih.gov |

| Beta-catenin (CTNNB1) | Not specified | Molecular Docking | Derivatives showed favorable binding energies and interactions within the active site. benthamdirect.com |

| ROCK2 | Not specified | Molecular Docking | Elucidated the binding mode of a potent analog within the ATP pocket, corroborating its nanomolar activity. nih.gov |

| Aurora Kinase | Not specified | QSAR, Molecular Docking, MD Simulation | Simulations confirmed the stability of newly designed ligand-protein complexes. nih.gov |

Mechanisms of Enzyme Inhibition and Receptor Modulation (e.g., COX, DPP-4, Raf kinase, α-glucosidase)

Analogs based on the aminopyridine scaffold have been shown to inhibit a variety of enzymes through different mechanisms. The nature of this inhibition is key to their therapeutic potential.

COX Inhibition: Cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These enzymes exist in two primary isoforms, COX-1 and COX-2. ijpda.org Inhibition of COX-2 is typically responsible for anti-inflammatory effects, while COX-1 inhibition is often associated with gastrointestinal side effects. youtube.com Some inhibitors exhibit time-dependent inhibition, which is often the basis for their selectivity towards COX-2. researchgate.net This mechanism involves an initial reversible binding, followed by a slower conformational change that results in a tightly bound complex. researchgate.net Pyrimidine (B1678525) derivatives, which are structurally related to aminopyridines, have demonstrated high selectivity for COX-2 inhibition. nih.gov

Kinase Inhibition (e.g., Raf): The Raf kinases (A-Raf, B-Raf, C-Raf) are serine/threonine kinases in the MAPK signaling pathway, which is often dysregulated in cancer. nih.gov Many kinase inhibitors are ATP-competitive, binding to the ATP pocket in the active site. f1000research.com Structure-based design has led to the development of pyrazolopyridine inhibitors of B-RafV600E, a common mutation in melanoma. nih.gov These inhibitors were designed to interact with the hinge region of the kinase, with modifications to exploit adjacent hydrophobic pockets to enhance potency and selectivity. nih.govnih.gov

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage blood glucose levels. nih.gov Aminopyridine-based thiourea (B124793) and 1,3,4-thiadiazole (B1197879) derivatives have been investigated as α-glucosidase inhibitors. nih.govnih.gov Kinetic studies of some imidazo[1,2-a]pyridine (B132010) derivatives revealed both competitive and noncompetitive modes of inhibition against α-glucosidase. acs.org This suggests that different analogs can bind either to the active site, competing with the substrate, or to an allosteric site to modulate enzyme activity.

Other Targets: The 2-aminopyridine scaffold has been found to inhibit a diverse range of other enzymes. Analogs have been shown to inhibit both isocitrate lyase (ICL) and malate (B86768) synthase G (MS), the two enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa, which is essential for the bacterium's survival in certain environments. nih.govnih.gov Synthetic derivatives have also been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes. mdpi.com

| Enzyme/Receptor Target | Analog Class | Inhibitory Activity (IC50 / KI) | Mechanism of Action |

|---|---|---|---|

| B-Raf Kinase | Pyrazolopyridines | Low nanomolar | ATP-competitive inhibition. nih.govnih.gov |

| p38α Kinase | 4-(Imidazol-5-yl)pyridines | IC50 = 0.726 µM | Kinase inhibition. strath.ac.uk |

| α-Glucosidase | Imidazo[1,2-a]pyridine-1,3,4-thiadiazoles | KI = 6.09 µM to 13.03 µM | Competitive and noncompetitive inhibition. acs.org |

| α-Glucosidase | 3-Aminopyridin-2(1H)-one-1,3,4-thiadiazoles | IC50 = 3.66 mM | Enzyme inhibition. nih.gov |

| DPP-IV | 2-Aminopyridine derivatives | Not specified | Peptidomimetic and non-peptidomimetic inhibition. mdpi.com |

| Isocitrate Lyase (ICL) | 2-Aminopyridine analogs | ~75 µM for complete inhibition | Enzyme inhibition. nih.gov |

| Malate Synthase (MS) | 2-Aminopyridine analogs | ~75 µM for >90% inhibition | Enzyme inhibition. nih.gov |

| COX-2 | Pyrimidine derivatives | High selectivity over COX-1 | Preferential, time-dependent inhibition. researchgate.netnih.gov |

Elucidation of Structure-Activity Relationships (SAR) through Systematic Analog Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For 2-aminopyridine derivatives, systematic modifications of the core scaffold have led to a deeper understanding of the requirements for potent and selective interactions with various targets.

SAR analysis reveals that the antiproliferative activity of pyridine (B92270) derivatives can be highly dependent on the number and position of substituents. nih.gov For example, increasing the number of methoxy (B1213986) (O-CH3) groups on a pyridine-containing scaffold has been shown to correlate with increased activity (lower IC50 values). nih.gov Conversely, the addition of bulky groups or halogen atoms can sometimes lead to lower antiproliferative activity. nih.gov

In the development of kinase inhibitors, SAR is crucial. For imidazo[1,2-a]pyridine derivatives targeting Nek2, SAR analysis in MGC-803 gastric cancer cells led to the identification of a compound with an IC50 of 38 nM. nih.gov For B-Raf inhibitors based on a pyrazolopyridine template, moving from a simple pyridine lead to a bicyclic template and adding specific lipophilic contacts and hydrogen bond donors resulted in a 300-fold improvement in potency. nih.gov

SAR studies on α-glucosidase inhibitors have also yielded important insights. For quinoline-based hybrids, analysis suggested that cyclic secondary amine pendants and para-phenyl substituents were responsible for variable enzyme inhibition. researchgate.net In a series of 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones, elongating an acidic linker from propionic to butanoic acid significantly increased the degree of inhibition against α-glucosidase. nih.gov

| Analog Series | Target | Key SAR Findings |

|---|---|---|

| Pyridine Derivatives | Cancer Cell Lines | Increasing the number of -OCH3 groups increases antiproliferative activity. Bulky groups or halogens may decrease activity. nih.gov |

| Pyrazolopyridine Derivatives | B-RafV600E Kinase | A 3-methoxy group, a bicyclic hinge-binding template, and added lipophilic contacts significantly improve potency. nih.gov |

| Imidazo[1,2-a]pyridine Derivatives | Nek2 Kinase | Systematic modification led to a potent inhibitor with an IC50 of 38 nM in MGC-803 cells. nih.gov |

| 3-Aminopyridin-2(1H)-one-thiadiazoles | α-Glucosidase | Elongating an acidic linker from propionic to butanoic acid significantly enhances inhibitory activity. nih.gov |

| Benzamide Derivatives | M. tuberculosis QcrB | A 3-pyridine substituent at the C-5 position was more potent than anisole (B1667542) derivatives. Electron-rich, smaller substitutions were favored. acs.org |

Rational Design Principles for Modulating Specific Biological Interactions via Structural Modifications

Rational drug design leverages the information gathered from computational studies, mechanistic knowledge, and SAR to design new molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com This approach has been successfully applied to the 2-aminopyridine class of compounds.

The process often begins with a lead compound or scaffold. For example, guided by the structure of the ROCK2 inhibitor belumosudil, a new series of inhibitors based on a 6-amino-2-piperazine pyridine scaffold was designed and synthesized, leading to an analog with improved potency. nih.gov Similarly, in the development of Raf inhibitors, a tool compound was optimized by altering a side chain from an amino-ethanol to an ethylene (B1197577) glycol group to reduce metabolic liabilities while maintaining potency. acs.org

Structure-based design is a key component of this process. By analyzing the crystal structure of a target enzyme, medicinal chemists can design molecules that fit precisely into the active site and form specific, favorable interactions. This was the strategy used to evolve a micromolar pyridine lead into potent pyrazolo- and pyrrolopyridine inhibitors of B-RafV600E. nih.gov

Computational tools play a vital role in modern rational design. Quantitative structure-activity relationship (QSAR) models, which correlate structural properties with biological activity, can be used to predict the potency of virtual compounds before they are synthesized. tandfonline.comnih.gov These models, combined with molecular docking, can guide the design of new analogs with enhanced activity, as demonstrated in the development of novel JAK2 and Aurora kinase inhibitors. tandfonline.comnih.gov

Ultimately, the goal is to systematically modify a chemical structure to optimize its interaction with a specific biological target. This involves considering factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity, as well as properties like metabolic stability, to create effective and selective therapeutic candidates. nih.govnih.gov

Supramolecular Chemistry and Materials Science Applications of 3 2 Aminopyridin 4 Yl Propanoic Acid

Design and Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The molecular architecture of 3-(2-aminopyridin-4-yl)propanoic acid is particularly well-suited for the construction of coordination polymers and metal-organic frameworks (MOFs). The presence of both a carboxylate group and a nitrogen-containing heterocyclic ring allows for multiple coordination modes with a variety of metal centers. The design of these materials hinges on the predictable interactions between the organic ligand and the metal ions, leading to extended crystalline networks with tunable properties.

The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. The nitrogen atoms of the 2-aminopyridine (B139424) ring, specifically the pyridine (B92270) ring nitrogen and the amino group nitrogen, can also act as coordination sites. This versatility in coordination allows for the formation of diverse structural topologies, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. The flexible propanoic acid chain can also influence the final structure, allowing for greater structural diversity compared to more rigid ligands.

In the context of MOFs, this compound can act as a versatile organic linker. By carefully selecting metal ions or metal clusters as nodes, it is possible to direct the assembly of porous frameworks. For instance, the use of divalent metal ions like copper(II) or zinc(II) could lead to the formation of paddlewheel secondary building units (SBUs), where the carboxylate groups from four ligands bridge two metal centers. The aminopyridine moiety could then link these SBUs into a larger, porous network. The amino group can also be post-synthetically modified to introduce additional functionalities within the MOF pores, further tailoring the material's properties for specific applications. The combination of metal nodes and organic linkers is a key factor in determining the resulting MOF's pore size, shape, and chemical environment mdpi.com.

Table 1: Potential Coordination Modes of this compound in Coordination Polymers and MOFs

| Functional Group | Potential Coordination Modes with Metal Ions |

| Carboxylate (-COOH) | Monodentate, Bidentate Chelating, Bidentate Bridging |

| Pyridine Ring Nitrogen | Lewis base coordination to metal center |

| Amino Group (-NH2) | Lewis base coordination to metal center |

Crystal Engineering and Self-Assembly Processes

Crystal engineering provides the strategic framework for designing solid-state structures with desired properties by controlling intermolecular interactions. The self-assembly of this compound is primarily governed by a hierarchy of non-covalent interactions, with hydrogen bonding playing a dominant role.

A critical and highly predictable interaction is the formation of the 2-aminopyridinium-carboxylate supramolecular heterosynthon. This robust interaction involves a proton transfer from the carboxylic acid to the more basic pyridine ring nitrogen, followed by the formation of a pair of charge-assisted hydrogen bonds between the resulting carboxylate and the aminopyridinium cation. An analysis of the Cambridge Structural Database reveals that when both 2-aminopyridine and carboxylic acid moieties are present, this heterosynthon is formed with high fidelity, occurring in 77% of such compounds, and this increases to 97% in the absence of other competing functionalities acs.org. This strong and directional interaction is a powerful tool for directing the self-assembly of these molecules into predictable patterns.

Table 2: Key Supramolecular Synthons in the Self-Assembly of Aminopyridine-Carboxylic Acid Systems

| Synthon Type | Description of Interaction |

| Homosynthon | Interactions between identical functional groups (e.g., carboxylic acid dimers, aminopyridine dimers) acs.orgnih.gov |

| Heterosynthon | Interactions between different functional groups (e.g., 2-aminopyridine-carboxylic acid) acs.orgnih.gov |

| Charge-Assisted Hydrogen Bond | Strong hydrogen bonds formed between ions, such as the 2-aminopyridinium-carboxylate interaction acs.org |

Potential in Functional Materials for Sensing and Catalysis

In the realm of chemical sensing, MOFs constructed from this ligand could be designed to detect specific molecules or ions. The amino groups within the framework can serve as recognition sites for guest molecules through hydrogen bonding or coordination interactions. The presence of guest molecules within the pores of the MOF can lead to a change in its physical properties, such as luminescence, which can be harnessed for sensing applications. For example, the incorporation of lanthanide ions into the framework could lead to materials with characteristic emission profiles that are sensitive to the presence of certain analytes.

For catalytic applications, the amino groups can function as basic active sites. These sites can catalyze a variety of organic reactions, such as Knoevenagel condensations or aldol reactions. Furthermore, the metal nodes within the coordination polymer or MOF can act as Lewis acid catalytic centers. The combination of both acidic and basic sites within a single material could enable cooperative catalysis, leading to enhanced reaction rates and selectivities. The porous nature of MOFs would also allow for size- and shape-selective catalysis, where only reactants that can fit within the pores are able to access the active sites. The development of hybrid materials, where these MOFs are combined with other materials like covalent organic frameworks (COFs) or polyhedral oligomeric silsesquioxanes (POSS), could lead to even more robust and efficient catalysts with improved stability and recyclability mdpi.commdpi.com.

Table 3: Potential Applications in Functional Materials

| Application Area | Rationale based on Functional Groups |

| Sensing | - Amino group as a recognition site for analytes. - Porous framework to encapsulate guest molecules. - Potential for luminescent response upon guest binding. |

| Catalysis | - Amino group as a basic catalytic site. - Metal nodes as Lewis acid catalytic sites. - Porous structure for size- and shape-selective catalysis. |

Emerging Research Frontiers and Future Perspectives for 3 2 Aminopyridin 4 Yl Propanoic Acid Research

Integration with Chemoinformatics and High-Throughput Screening Methodologies

Currently, there is no specific chemoinformatic or high-throughput screening (HTS) data published for 3-(2-Aminopyridin-4-yl)propanoic acid. However, the integration of such computational and experimental strategies is a cornerstone of modern drug discovery and materials science, and this compound could be readily incorporated into such workflows.

Chemoinformatics tools could predict a range of physicochemical and pharmacokinetic properties of this compound. These predictive models are vital in the initial stages of drug discovery for assessing the "drug-likeness" of a compound. researchgate.net

Table 1: Potential Chemoinformatic Predictions for this compound

| Property | Predicted Value/Characteristic | Relevance in Drug Discovery |

| Molecular Weight | ~180.19 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | Predicted to be low | Indicates potential for good aqueous solubility. |

| Hydrogen Bond Donors | 3 (two from the amino group, one from the carboxylic acid) | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 4 (one from the pyridine (B92270) nitrogen, two from the carboxylic acid oxygens, one from the amino group) | Influences solubility and binding to biological targets. |

| Topological Polar Surface Area (TPSA) | Predicted to be > 90 Ų | A key descriptor for predicting drug transport properties. |

In the context of HTS, libraries of pyridine derivatives are frequently screened to identify novel bioactive compounds. nih.gov For instance, HTS has been employed to screen pyridine derivatives for their potential as inhibitors of human hydrogen sulfide-synthesizing enzymes, which are implicated in various diseases. nih.gov Should this compound be synthesized and included in such libraries, its biological activity against a vast array of targets could be rapidly assessed. The functional groups present—a carboxylic acid, an amino group, and a pyridine ring—offer multiple points for interaction with biological macromolecules, making it a candidate for HTS campaigns. researchgate.net

Exploration of Novel Catalytic Applications and Organocatalysis

There is no published research on the use of this compound in catalytic applications or organocatalysis. However, the aminopyridine scaffold is a well-established motif in the design of catalysts. For example, derivatives of 4-aminopyridine (B3432731) have been developed as effective catalysts for the functionalization of alcohols. tau.ac.ilresearchgate.net The catalytic activity of these molecules is often attributed to the nucleophilicity of the pyridine nitrogen.

The structure of this compound, possessing both a basic pyridine nitrogen and an acidic carboxylic acid, suggests potential for bifunctional catalysis. Such catalysts, which can activate both the nucleophile and the electrophile in a reaction, are of significant interest in organic synthesis. The amino group could also be functionalized to create more complex catalytic structures. The synthesis of aminopyridines, often through methods like palladium-catalyzed carbon-nitrogen bond formation, is a mature field that could be adapted to produce derivatives of the target compound for catalytic screening. acs.org

Role as a Chemical Probe in Biological Systems

The potential of this compound as a chemical probe has not been explored. Chemical probes are small molecules used to study and manipulate biological systems. acs.org The aminopyridine structure is a component of some fluorescent probes, with the pyridin-2-amine scaffold showing potential due to its quantum yield. nih.govmdpi.com

Given its structure, this compound could be functionalized to serve as a chemical probe. For example, the carboxylic acid could be coupled to a fluorescent reporter group, while the aminopyridine moiety could act as a recognition element for a specific biological target. The synthesis of such a probe would leverage standard organic chemistry techniques. The development of new chemical probes is crucial for elucidating the function of proteins and other biomolecules in their native environment.

Interdisciplinary Research Directions and Untapped Potentials

The lack of specific research on this compound means its potential is largely untapped. Interdisciplinary research could unlock a variety of applications for this compound.

Medicinal Chemistry : The pyridine ring is a common feature in many pharmaceuticals. researchgate.net Derivatives of aminopyridines have been investigated for a wide range of biological activities, including antibacterial and anticancer properties. researchgate.netrsc.org The combination of the aminopyridine and propanoic acid moieties in the target molecule could lead to novel pharmacological profiles.

Materials Science : Pyridine derivatives are used in the development of functional materials. The ability of the pyridine nitrogen to coordinate with metal ions could be exploited to create novel coordination polymers or metal-organic frameworks (MOFs). The carboxylic acid and amino groups also provide sites for polymerization or grafting onto surfaces.

Supramolecular Chemistry : The hydrogen bonding capabilities of the amino and carboxylic acid groups, along with the pyridine nitrogen, make this compound an interesting building block for the construction of self-assembling systems and co-crystals. acs.org

The future study of this compound would likely begin with its synthesis and basic characterization. Subsequent research could then branch out into these various interdisciplinary fields, driven by computational predictions and the established utility of the aminopyridine scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Aminopyridin-4-yl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via intermediates like 3-(pyridin-4-yl)acrylic acid, which undergoes amination. Key steps include:

- Amination : Use of β-amino acid precursors (e.g., β-alanine derivatives) with pyridinyl groups. Reaction efficiency depends on catalysts (e.g., HATU for coupling) and solvent systems (ACN or DMF) .

- Purification : Reverse-phase HPLC with TFA as a mobile phase modifier improves separation of polar intermediates .

- Yield Optimization : Lowering reaction temperatures (0–4°C) reduces side-product formation during amination .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (pyridinyl) and carboxylic acid signals.

- Mass Spectrometry : ESI-MS in negative ion mode for accurate molecular weight confirmation .

- HPLC : C18 columns with UV detection at 254 nm to assess purity (>95% required for pharmacological studies) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Enantiomeric Purity : Chiral HPLC or SFC (supercritical fluid chromatography) must confirm stereochemistry, as impurities in enantiomers alter receptor binding .

- Assay Conditions : Standardize cell-based assays (e.g., pH 7.4 buffer, 37°C) to replicate physiological environments. Include positive controls (e.g., known kinase inhibitors) for activity validation .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?

- Methodological Answer :

- pH Adjustment : Buffers (pH 3–5) minimize hydrolysis of the carboxylic acid group.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances long-term storage stability .

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products via LC-MS .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). Focus on modifying the pyridinyl or propanoic acid moieties .

- ADMET Prediction : SwissADME or pkCSM models assess solubility, permeability, and toxicity of derivatives before synthesis .

Q. What experimental designs address low bioavailability in preclinical models?

- Methodological Answer :

- Prodrug Synthesis : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .

- Nanocarriers : Encapsulate the compound in PLGA nanoparticles (150–200 nm) for sustained release in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.